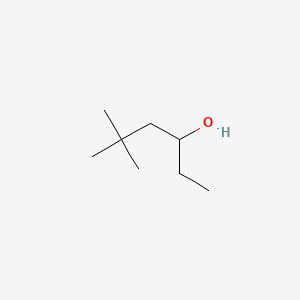

5,5-Dimethylhexan-3-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,5-dimethylhexan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-7(9)6-8(2,3)4/h7,9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZRPUOKIPAIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601367 | |

| Record name | 5,5-Dimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66576-31-6 | |

| Record name | 5,5-Dimethylhexan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,5 Dimethylhexan 3 Ol

Grignard Reaction Pathways for 5,5-Dimethylhexan-3-ol Synthesis

The Grignard reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.com It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as the one in a carbonyl group. vaia.com

The synthesis of a secondary alcohol like this compound using a Grignard reaction can be approached in two ways, depending on which carbon-carbon bond is formed. masterorganicchemistry.com One common method involves the reaction of an appropriate Grignard reagent with an aldehyde.

For the synthesis of this compound, two primary combinations of precursors are viable:

Reaction of Ethylmagnesium bromide with 3,3-dimethylbutanal: In this pathway, ethylmagnesium bromide acts as the nucleophile, attacking the carbonyl carbon of 3,3-dimethylbutanal.

Reaction of tert-Butylmagnesium bromide with propanal: Here, tert-butylmagnesium bromide is the Grignard reagent that adds to the carbonyl group of propanal.

The selection of precursors can be influenced by factors such as the commercial availability and stability of the starting materials.

The success of a Grignard synthesis is highly dependent on the reaction conditions. Key parameters that require optimization include:

Solvent: Grignard reactions are typically carried out in anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF). The ether solvent is crucial as it solvates the magnesium atom, stabilizing the Grignar reagent.

Temperature: The reaction is often initiated at a low temperature, such as 0 °C, and then allowed to warm to room temperature. This helps to control the exothermic nature of the reaction and minimize side reactions.

Purity of Reagents: The presence of water or other protic solvents will quench the Grignard reagent, leading to a lower yield of the desired alcohol. Therefore, all glassware and reagents must be thoroughly dried.

Work-up: After the Grignard reagent has reacted with the carbonyl compound, the resulting alkoxide is hydrolyzed in a mildly acidic aqueous work-up to yield the final alcohol product. masterorganicchemistry.com

Catalytic Hydrogenation Approaches for this compound Production

Catalytic hydrogenation is a widely used industrial process for the reduction of functional groups. In the context of this compound synthesis, this involves the reduction of the corresponding ketone.

The direct precursor to this compound via hydrogenation is 5,5-Dimethylhexan-3-one. vulcanchem.com This ketone can be reduced to the secondary alcohol using hydrogen gas in the presence of a metal catalyst. vulcanchem.comquora.com This method is often favored in industrial settings due to its efficiency and the use of readily available reagents. vulcanchem.com

Table 1: Comparison of Precursors for this compound Synthesis

| Synthesis Method | Precursor 1 | Precursor 2 | Product |

| Grignard Reaction | Ethylmagnesium bromide | 3,3-Dimethylbutanal | This compound |

| Grignard Reaction | tert-Butylmagnesium bromide | Propanal | This compound |

| Catalytic Hydrogenation | 5,5-Dimethylhexan-3-one | Hydrogen Gas (H₂) | This compound |

The choice of catalyst is critical in catalytic hydrogenation as it influences both the reaction rate and the selectivity towards the desired product.

Common Catalysts: For the hydrogenation of ketones, common catalysts include palladium (Pd), platinum (Pt), and nickel (Ni). quora.com Ruthenium-based catalysts have also been shown to be effective. thieme-connect.de

Catalyst Support: These metals are often dispersed on a high-surface-area support material, such as activated carbon, to maximize the catalytic activity.

Influence on Yield and Selectivity: The catalyst system, including the metal and support, can affect the yield and selectivity of the reaction. For instance, certain catalysts may lead to over-reduction to the alkane or other side reactions. Research has focused on developing highly selective catalysts that favor the formation of the alcohol. For example, early work by Binnewirtz et al. (1983) utilized copper chromite catalysts for the dehydrogenation of secondary alcohols to ketones, achieving yields up to 70%, a reversible process to the hydrogenation discussed. vulcanchem.com While lithium aluminum hydride (LiAlH₄) can also reduce the ketone with high selectivity, catalytic hydrogenation is often preferred for its operational simplicity. vulcanchem.com

Table 2: Research Findings on Catalyst Systems for Ketone Hydrogenation

| Catalyst System | Ketone Substrate | Key Findings |

| H₂/Pd | 5,5-Dimethyl-3-hexanone | Yields 5,5-dimethyl-3-hexanol. vulcanchem.com |

| Copper Chromite | Secondary Alcohols | Used for dehydrogenation (reverse reaction), achieving yields up to 70%. vulcanchem.com |

| Ruthenium complexes | Various ketones | Effective for enantioselective hydrogenation, achieving high yields and enantiomeric excess. thieme-connect.de |

Advanced and Industrially Relevant Synthesis Strategies

While Grignard reactions and direct hydrogenation of ketones are the most common methods, other advanced strategies are being explored. These may include biocatalytic reductions or the use of transfer hydrogenation, which can offer advantages in terms of sustainability and milder reaction conditions. However, detailed research findings specifically for the industrial synthesis of this compound using these advanced methods are not widely published. The development of more cost-effective and environmentally benign synthetic routes remains an active area of research in industrial chemistry.

Exploration of Novel Synthetic Routes and Reaction Cascades

Traditional synthesis of secondary alcohols like this compound often relies on two robust methods: the Grignard reaction and the reduction of a ketone. Novel approaches seek to improve upon these foundations by introducing new catalysts, reaction conditions, and one-pot sequences to enhance efficiency and selectivity.

One of the most direct routes is the reduction of the precursor ketone, 5,5-dimethylhexan-3-one. vulcanchem.com Catalytic hydrogenation stands out as a primary method for this transformation, where hydrogen gas (H₂) is passed through a solution of the ketone in the presence of a metal catalyst. libretexts.org

Catalytic Hydrogenation: This method is advantageous for its high atom economy and the straightforward isolation of the final product by simple filtration of the catalyst. libretexts.org While traditional catalysts include precious metals like palladium (Pd), platinum (Pt), and nickel (Ni), recent research has focused on developing catalysts from more earth-abundant and less toxic metals. libretexts.orgthieme-connect.de For instance, well-defined iron(II) PNP pincer complexes have demonstrated high efficiency for the hydrogenation of various ketones to their corresponding alcohols under mild conditions, presenting a more sustainable catalytic alternative. acs.org

| Catalyst Type | Typical Conditions | Advantages | Reference |

| Precious Metal | Pd/C, PtO₂, Raney Ni; H₂ (1-5 atm); 50-100°C | High conversion, well-established | libretexts.orglibretexts.org |

| Iron Pincer Complex | Fe(II) PNP complex; H₂ (5 bar); 25°C; KOtBu base | Earth-abundant metal, mild conditions | acs.org |

| Biocatalytic | Ketoreductase (KRED) enzymes; Isopropanol; 25-40°C | High enantioselectivity, aqueous media | acsgcipr.orgresearchgate.net |

Grignard Reaction: The Grignard reaction provides a powerful tool for C-C bond formation and alcohol synthesis. For this compound, this involves the reaction of a neopentyl-based aldehyde, specifically 3,3-dimethylbutanal, with an ethylmagnesium halide (e.g., ethylmagnesium bromide). This approach builds the carbon skeleton and introduces the hydroxyl group in a single key step. quora.com

Novel Cascade and Biocatalytic Routes: Modern synthetic chemistry emphasizes process intensification through reaction cascades, where multiple reaction steps are performed in a single pot, avoiding intermediate isolation and purification. A potential cascade for this compound could involve the in situ formation of the Grignard reagent which then immediately reacts with the aldehyde.

Furthermore, biocatalysis offers a highly selective and green route to chiral alcohols. The asymmetric reduction of 5,5-dimethylhexan-3-one using ketone reductase (KRED) enzymes can yield enantiomerically pure (R)- or (S)-5,5-Dimethylhexan-3-ol, depending on the specific enzyme used. acsgcipr.org These reactions are typically run in aqueous media under mild temperature and pH conditions, making them an attractive novel route for producing high-value, chiral versions of the target molecule. researchgate.net Researchers have also developed one-pot cascades combining biocatalytic reduction with subsequent chemical transformations, a strategy that could be adapted for this compound. researchgate.net

Considerations for Scalable and Sustainable Production

Moving from laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, cost, and environmental impact. The principles of green chemistry are increasingly guiding these considerations. umb.educarloerbareagents.com

Scalability and Flow Chemistry: For large-scale production, catalytic hydrogenation is often preferred due to its operational simplicity and ease of product separation. libretexts.orglibretexts.org However, batch processing for reactions like Grignard synthesis can pose challenges in heat management and safety. Continuous flow chemistry has emerged as a superior technology for scaling up such processes. rsc.org By performing reactions in a continuously flowing stream through a reactor, flow systems offer significantly improved heat transfer, precise control over reaction parameters, and enhanced safety, making them ideal for industrial applications. acs.orgvapourtec.com Both hydrogenation and oxidation reactions (the reverse of alcohol formation) have been successfully adapted to flow systems, demonstrating the technology's potential for the scalable synthesis of this compound. acs.orgnih.gov

Sustainable (Green) Chemistry: The sustainability of a synthetic route is assessed based on factors like solvent choice, energy consumption, and waste generation.

Solvent Selection: Traditional solvents for Grignard reactions, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are highly flammable, prone to peroxide formation, and have significant environmental drawbacks. sigmaaldrich.com A key area of green chemistry research is the replacement of these with safer, more sustainable alternatives. carloerbareagents.com Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable biomass like corncobs, and cyclopentyl methyl ether (CPME) have been identified as excellent replacements. chempoint.comrsc.org They exhibit greater stability, are less prone to forming explosive peroxides, and their limited miscibility with water simplifies product extraction and reduces aqueous waste streams. sigmaaldrich.comrsc.org

| Solvent | Source | Boiling Point (°C) | Key Sustainable Advantages | Reference |

| Tetrahydrofuran (THF) | Petrochemical | 66 | - | chempoint.com |

| 2-Methyl-THF (2-MeTHF) | Renewable (Biomass) | 80 | Less water-soluble, easier to dry, higher boiling point allows for higher reaction temperatures. | sigmaaldrich.comchempoint.comrsc.org |

| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | High boiling point, stable in acidic/basic conditions, very low peroxide formation. | carloerbareagents.comrsc.org |

Catalysis: The shift from precious metal catalysts (Pd, Pt, Ru) to those based on earth-abundant elements like iron is a central goal of sustainable chemistry. thieme-connect.deacs.org Biocatalytic methods using enzymes also align with green principles by operating under benign conditions and often in water, the most environmentally friendly solvent. researchgate.net

By integrating novel catalytic systems, biocatalysis, and continuous flow technology with green solvents, the synthesis of this compound can be optimized to be highly efficient, scalable, and environmentally sustainable.

Chemical Reactivity and Transformation Pathways of 5,5 Dimethylhexan 3 Ol

Reduction Reactions of 5,5-Dimethylhexan-3-ol

While oxidation of alcohols is common, their reduction, specifically the deoxygenation to a saturated hydrocarbon, is a more complex transformation that involves the cleavage of a strong carbon-oxygen bond. nih.gov

The reduction of this compound involves the replacement of the hydroxyl group with a hydrogen atom to yield the corresponding alkane, 5,5-dimethylhexane. This process is known as deoxygenation. alfa-chemistry.com Such reactions are valuable in organic synthesis for selectively removing hydroxyl groups from complex molecules. alfa-chemistry.comthieme-connect.com

Direct deoxygenation of alcohols is challenging due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). nih.gov Therefore, methods typically involve converting the hydroxyl group into a better leaving group or employing radical-based reactions. alfa-chemistry.comorganicreactions.org

Barton-McCombie Deoxygenation: This is a widely used radical-based method for the deoxygenation of secondary alcohols. alfa-chemistry.comworldscientific.com The process involves two main steps:

Activation: The alcohol is first converted into a thiocarbonyl derivative, such as a xanthate or a thionoester. alfa-chemistry.comorganic-chemistry.org

Radical Reduction: The thiocarbonyl derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom donor, classically tributyltin hydride (Bu₃SnH). alfa-chemistry.comthieme-connect.com The driving force is the formation of a very stable tin-sulfur bond. organic-chemistry.org

Secondary alcohols are excellent substrates for this reaction. alfa-chemistry.com

Other Methods: Recent advancements have led to the development of alternative, often metal-catalyzed or electrochemical, deoxygenation methods to avoid the use of toxic tin reagents. organic-chemistry.orgrsc.org

Catalytic Deoxygenation: Bifunctional catalysts, such as Ruthenium on an acidic support like HZSM-5, can facilitate the dehydration of the alcohol to an alkene, followed by hydrogenation at the metal center to yield the alkane. rsc.org

Electrochemical Reduction: An electrochemical approach using a sacrificial aluminum anode and a Lewis acid like aluminum chloride (AlCl₃) can activate the C-O bond for reductive cleavage under mild conditions. organic-chemistry.org

Hydrosilylation: Reductive deoxygenation can be achieved using silanes like chlorodiphenylsilane in the presence of a catalyst such as indium(III) chloride (InCl₃), which shows high selectivity for secondary and tertiary alcohols. organic-chemistry.org

The following table outlines key deoxygenation methods applicable to secondary alcohols.

| Method | Reagents | Key Features |

| Barton-McCombie Deoxygenation | 1. NaH, CS₂, MeI2. Bu₃SnH, AIBN | A classic, reliable radical chain reaction. alfa-chemistry.comorganic-chemistry.org |

| Catalytic Hydrogenation/Dehydration | Ru/HZSM-5, H₂ | Bifunctional catalyst allows for a one-pot process. rsc.org |

| Electrochemical Deoxygenation | Al anode, Sn cathode, AlCl₃ | Avoids toxic reagents and harsh conditions. organic-chemistry.org |

| Reductive Hydrosilylation | HSiEt₃, B(C₆F₅)₃ | Metal-free reduction with high functional group tolerance. organic-chemistry.org |

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group because hydroxide (OH⁻) is a strong base. chemistrysteps.commasterorganicchemistry.com Therefore, for nucleophilic substitution to occur at the C-3 position of this compound, the hydroxyl group must first be converted into a good leaving group. chemistrysteps.com

This can be achieved in two primary ways:

Protonation: In the presence of a strong acid (like HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is an excellent leaving group. chemistrysteps.comlibretexts.org The subsequent reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the alcohol's structure and reaction conditions. jove.com For a secondary alcohol like this compound, both pathways are possible. chemistrysteps.comjove.com

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine (B92270). masterorganicchemistry.comlibretexts.org This reaction forms a tosylate (OTs) or mesylate (OMs) ester. These are excellent leaving groups because their corresponding anions are stabilized by resonance. libretexts.org This method is advantageous as it occurs with retention of configuration at the alcohol carbon because the C-O bond is not broken during the formation of the sulfonate ester. masterorganicchemistry.comlibretexts.org The resulting alkyl tosylate or mesylate is a versatile substrate for Sₙ2 reactions with a wide range of nucleophiles. libretexts.orgnih.gov

Common reagents for converting secondary alcohols to alkyl halides include thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides. libretexts.orgopenstax.org These reagents are often preferred over hydrohalic acids because they minimize the risk of carbocation rearrangements that can occur under strongly acidic conditions. libretexts.orgorganicchemistrytutor.com

Functional Group Interconversions with Halides

The conversion of the hydroxyl group of this compound into an alkyl halide is a fundamental functional group interconversion. The hydroxyl group is a poor leaving group, so it must first be protonated or converted into a better leaving group. stackexchange.comechemi.com Common reagents for this transformation include hydrogen halides and thionyl chloride.

With hydrogen halides like hydrobromic acid (HBr) or hydrochloric acid (HCl), the alcohol's oxygen is first protonated by the acid, forming an alkyloxonium ion. This creates a good leaving group (water). stackexchange.comechemi.com The subsequent step involves the attack of the halide anion (Br⁻ or Cl⁻) to displace the water molecule.

Another effective method for converting alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂). masterorganicchemistry.com This reaction can proceed through different mechanisms depending on the conditions, notably the presence or absence of a base like pyridine. masterorganicchemistry.com

Table 1: Reagents for Halogenation of this compound

| Reagent | Product | Reaction Type |

|---|---|---|

| HBr | 3-Bromo-5,5-dimethylhexane | Nucleophilic Substitution |

| HCl / ZnCl₂ | 3-Chloro-5,5-dimethylhexane | Nucleophilic Substitution |

| SOCl₂ | 3-Chloro-5,5-dimethylhexane | Nucleophilic Substitution (SNi) |

| SOCl₂ / Pyridine | 3-Chloro-5,5-dimethylhexane | Nucleophilic Substitution (SN2) |

| PBr₃ | 3-Bromo-5,5-dimethylhexane | Nucleophilic Substitution |

Comparative Analysis of Reaction Mechanisms (e.g., unimolecular vs. bimolecular)

The substitution reactions of this compound can proceed via unimolecular (SN1) or bimolecular (SN2) pathways. The choice between these is heavily dictated by the structure of the alcohol, the nucleophile, and the reaction conditions. masterorganicchemistry.com

SN1 Mechanism: This pathway involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com For this compound, the significant steric hindrance caused by the neighboring tert-butyl group makes a backside attack (required for SN2) extremely difficult. echemi.com Therefore, under conditions that favor carbocation formation (e.g., with strong acids like HBr), the SN1 mechanism is more likely. stackexchange.comechemi.com The reaction proceeds through a secondary carbocation. While rearrangements are possible in SN1 reactions, a 1,2-hydride shift from C4 to C3 would still result in a secondary carbocation, making a significant rearrangement less probable in this specific case.

SN2 Mechanism: This is a single-step concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com This requires a backside attack on the electrophilic carbon. Due to the bulky tert-butyl group on the C5 carbon of this compound, the trajectory for a backside attack on C3 is sterically hindered, making the SN2 pathway highly unfavorable. masterorganicchemistry.com However, when using reagents like thionyl chloride in the presence of pyridine, the mechanism is forced towards an SN2 pathway, resulting in an inversion of stereochemistry. masterorganicchemistry.com

SNi Mechanism: In the absence of a base like pyridine, the reaction of an alcohol with thionyl chloride (SOCl₂) often proceeds through a mechanism known as SNi (Substitution Nucleophilic internal). masterorganicchemistry.com This pathway involves the formation of an intimate ion pair and results in the new C-Cl bond forming on the same side that the C-O bond was broken, leading to a retention of stereochemistry. masterorganicchemistry.com

Table 2: Comparison of SN1 and SN2 Pathways for this compound

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Steric Hindrance | Favored, as it stabilizes the carbocation and disfavors SN2. | Highly disfavored due to the bulky tert-butyl group impeding backside attack. |

| Mechanism | Two steps via a carbocation intermediate. | One concerted step. |

| Rate Determining Step | Formation of the carbocation (unimolecular). | Nucleophilic attack (bimolecular). |

| Typical Reagents | HBr, HCl (with ZnCl₂). quizlet.com | SOCl₂ with pyridine. masterorganicchemistry.com |

| Stereochemistry | Racemization if the starting material is chiral. | Inversion of configuration. |

Elimination Reactions and Alkene Formation from this compound

The dehydration of this compound to form an alkene is a common elimination reaction, typically achieved by heating in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid. libretexts.org The reaction involves the loss of a water molecule from the alcohol.

Regioselectivity and Stereoselectivity in Dehydration

Dehydration of this compound can potentially yield two different constitutional isomers, making regioselectivity a key consideration. The elimination of a proton can occur from either C2 or C4.

Regioselectivity: According to Zaitsev's rule , elimination reactions tend to favor the formation of the more substituted (and therefore more stable) alkene. vaia.com In this case, removal of a proton from the C2 methylene (B1212753) group would yield 5,5-dimethylhex-2-ene , the trisubstituted Zaitsev product. Removal of a proton from the C4 methylene group would yield 5,5-dimethylhex-3-ene , the disubstituted Hofmann-like product. Under standard acid-catalyzed E1 conditions, the Zaitsev product is generally the major product. libretexts.org However, significant steric hindrance around the C2 protons might allow for a higher-than-expected yield of the less-substituted 5,5-dimethylhex-3-ene. libretexts.orglibretexts.org Using a bulky base with a suitable leaving group would favor the formation of the Hofmann product. chemistrysteps.com

Stereoselectivity: The Zaitsev product, 5,5-dimethylhex-2-ene, can exist as two geometric isomers (diastereomers): (E)-5,5-dimethylhex-2-ene and (Z)-5,5-dimethylhex-2-ene. Generally, the trans (E) isomer is more stable and is formed as the major stereoisomer in dehydration reactions. libretexts.org

Table 3: Potential Alkene Products from Dehydration of this compound

| Product Name | Structure | Type | Substitution |

|---|---|---|---|

| 5,5-Dimethylhex-2-ene | CH₃CH=CHCH₂C(CH₃)₃ | Zaitsev Product | Trisubstituted |

| 5,5-Dimethylhex-3-ene | CH₃CH₂CH=CHC(CH₃)₃ | Hofmann-like Product | Disubstituted |

Acid-Catalyzed and Other Elimination Pathways

Different reagents and conditions can be employed to effect the dehydration of this compound.

Acid-Catalyzed Dehydration (E1 Mechanism): This is the most common method, using strong acids like H₂SO₄ or H₃PO₄ at high temperatures. libretexts.org The mechanism is typically E1 for secondary alcohols. libretexts.org It proceeds through the same secondary carbocation intermediate as the SN1 reaction. A base (like water or the conjugate base of the acid) then removes an adjacent proton to form the double bond. The reaction conditions (temperature and acid concentration) determine whether substitution (SN1) or elimination (E1) is the major pathway, with higher temperatures favoring elimination. libretexts.org

Phosphorus Oxychloride (POCl₃) in Pyridine (E2 Mechanism): This method provides a milder, non-acidic route to dehydration that often follows an E2 mechanism. libretexts.org The alcohol reacts with POCl₃ to form a chlorophosphate ester, which is an excellent leaving group. The pyridine acts as a base to remove a proton in a concerted E2 step. This method is particularly effective for hindered alcohols and can sometimes favor the formation of the less-substituted (Hofmann) product due to the steric bulk of the pyridine base approaching the hindered protons required for Zaitsev elimination. libretexts.org

Derivatization Strategies for Enhanced Functionality

Besides conversion to halides and alkenes, the hydroxyl group of this compound can be derivatized to introduce other functionalities, altering its physical and chemical properties.

Esterification: The alcohol can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. The resulting esters, such as 5,5-dimethylhex-3-yl acetate (B1210297), often have distinct fragrances and different solubility properties compared to the parent alcohol. nih.gov

Etherification: Conversion to an ether can be achieved, for example, through the Williamson ether synthesis. This two-step process would first involve deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding sodium alkoxide. This potent nucleophile can then react with a primary alkyl halide (e.g., iodomethane) in an SN2 reaction to yield an ether (e.g., 3-methoxy-5,5-dimethylhexane).

Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 5,5-dimethylhexan-3-one . nih.gov This transformation can be accomplished using various oxidizing agents, such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC).

Table 4: Common Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Formed | Product Example |

|---|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | Ester | 5,5-Dimethylhex-3-yl acetate |

| Etherification | 1. NaH; 2. CH₃I | Ether | 3-Methoxy-5,5-dimethylhexane |

| Oxidation | CrO₃, H₂SO₄, Acetone (Jones Reagent) | Ketone | 5,5-Dimethylhexan-3-one |

Stereochemical Investigations of 5,5 Dimethylhexan 3 Ol

Identification of Chiral Centers and Stereoisomeric Forms of 5,5-Dimethylhexan-3-ol

Chirality in a molecule typically arises from a carbon atom bonded to four different substituent groups. This carbon is known as a chiral center or stereocenter. Examination of the structure of this compound reveals the presence of such a center.

The carbon atom at the third position (C3) is bonded to:

A hydrogen atom (-H)

A hydroxyl group (-OH)

An ethyl group (-CH₂CH₃)

A 3,3-dimethylpropyl group (-CH₂C(CH₃)₃)

Since all four of these groups are distinct, the C3 carbon is a chiral center. The presence of a single chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated based on the Cahn-Ingold-Prelog (CIP) priority rules as either (R)-5,5-Dimethylhexan-3-ol or (S)-5,5-Dimethylhexan-3-ol. A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture or racemate.

Properties of Stereoisomers of this compound

| Property | Description |

|---|---|

| Chiral Center | C3 |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

| Enantiomer 1 | (R)-5,5-Dimethylhexan-3-ol |

| Enantiomer 2 | (S)-5,5-Dimethylhexan-3-ol |

| Relationship | Non-superimposable mirror images |

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The synthesis of a single enantiomer of a chiral compound is a fundamental goal in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. For this compound, obtaining an enantiomerically pure form (either the R- or S-isomer) requires methods of asymmetric synthesis. The most common strategy for producing chiral secondary alcohols is the enantioselective reduction of the corresponding prochiral ketone, in this case, 5,5-dimethylhexan-3-one.

Several established methods are applicable for this transformation:

Catalytic Asymmetric Hydrogenation: This technique involves the reduction of the ketone using hydrogen gas in the presence of a chiral metal catalyst. Ruthenium-based catalysts, often complexed with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the enantioselective hydrogenation of various ketones to their corresponding secondary alcohols, achieving high yields and excellent enantiomeric excess (e.e.).

Biocatalysis: The use of enzymes (biocatalysts) offers a green and highly selective route to chiral alcohols. Specific keto-reductase enzymes, found in various microorganisms, can reduce 5,5-dimethylhexan-3-one to either the (R)- or (S)-alcohol with very high stereoselectivity, depending on the enzyme chosen. This method is advantageous for its mild reaction conditions and exceptional selectivity.

Chiral Reducing Agents: Stoichiometric chiral reducing agents can also be employed. A classic example is the Midland Alpine Borane (B79455) reduction, which uses a chiral borane reagent derived from α-pinene. Another widely used approach is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane source to achieve high levels of enantioselectivity.

While these methods are standard for producing chiral secondary alcohols, specific, detailed research outlining the synthesis of enantiomerically pure this compound with corresponding yields and enantiomeric excess values is not widely reported in scientific literature.

Overview of Asymmetric Synthesis Strategies

| Method | Precursor | Key Reagent/Catalyst Type | General Outcome |

|---|---|---|---|

| Catalytic Asymmetric Hydrogenation | 5,5-Dimethylhexan-3-one | Chiral Ruthenium or Rhodium complexes (e.g., Ru-BINAP) | High yield and high e.e. of (R)- or (S)-alcohol |

| Biocatalytic Reduction | 5,5-Dimethylhexan-3-one | Keto-reductase enzymes (from yeast, bacteria, etc.) | Very high e.e. under mild, environmentally friendly conditions |

| CBS Reduction | 5,5-Dimethylhexan-3-one | Chiral oxazaborolidine catalyst and borane (BH₃) | Predictable stereochemistry and high e.e. |

Impact of Stereochemistry on Chemical Reactivity and Synthetic Utility

The stereochemistry of this compound is expected to have a significant influence on its chemical reactivity and its utility as a building block in organic synthesis. The spatial arrangement of the groups around the C3 chiral center can dictate how the molecule interacts with other chiral molecules, reagents, and catalysts.

A primary factor influencing the reactivity of this alcohol is the steric hindrance imparted by the bulky tert-butyl group. This steric bulk can affect the regioselectivity and stereoselectivity of reactions involving the hydroxyl group. For instance, in reactions where a reagent must approach the hydroxyl group, the large tert-butyl group can block one face of the molecule more effectively than the other, leading to a preferred direction of attack and potentially a high degree of diastereoselectivity in subsequent transformations.

When used as a chiral building block (a synthon), an enantiomerically pure form of this compound can be used to introduce a specific stereocenter into a more complex target molecule. The defined (R) or (S) configuration at C3 can be used to control the formation of new stereocenters elsewhere in the molecule. For example, if the alcohol is converted to a chiral auxiliary or a chiral starting material, its inherent stereochemistry can direct the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions.

Advanced Analytical and Spectroscopic Characterization Techniques for 5,5 Dimethylhexan 3 Ol

Chromatographic Methodologies for Purity Assessment and Mixture Analysis (e.g., Gas Chromatography-Mass Spectrometry principles)

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds like 5,5-Dimethylhexan-3-ol. It serves a dual purpose: separating the compound from a mixture and providing data for its structural identification.

The principle of GC involves injecting a volatilized sample into a carrier gas stream (often helium or nitrogen), which moves it through a long, thin capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column's inner wall). Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. Due to its specific molecular structure and polarity, this compound will have a characteristic retention time under defined GC conditions (e.g., column type, temperature program, and carrier gas flow rate).

As the separated components elute from the GC column, they enter the mass spectrometer. In the MS, molecules are ionized, typically by electron ionization (EI), causing them to fragment into a predictable pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments and their relative abundances constitute a mass spectrum, which serves as a molecular fingerprint.

For this compound, the molecular ion peak [M]+ would be expected at an m/z corresponding to its molecular weight (130.23 g/mol ). molport.com However, this peak may be weak or absent in EI-MS due to the instability of the parent alcohol. The fragmentation pattern is highly informative. A primary fragmentation pathway for alcohols is the alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would lead to the loss of an ethyl group (C2H5•) or a neopentyl group (C5H11•). The loss of the ethyl group would generate a significant fragment ion at m/z 101. Another common fragmentation is the loss of a water molecule (H2O) from the molecular ion, which would produce a fragment at m/z 112. The presence of the tert-butyl group would likely result in a prominent peak at m/z 57.

A study identifying volatile organic compounds in fermented Koji detected the isomer 2,5-dimethylhexan-3-ol using HS-SPME-GC-MS, demonstrating the technique's efficacy in resolving and identifying such alcoholic compounds from complex matrices. jmb.or.kr

Table 1: Predicted Major Mass Fragments for this compound in GC-MS

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 130 | [C8H18O]+• | Molecular Ion (M+) |

| 115 | [M - CH3]+ | Loss of a methyl group |

| 112 | [M - H2O]+• | Dehydration |

| 101 | [M - C2H5]+ | Alpha-cleavage (loss of ethyl group) |

| 73 | [CH(OH)CH2CH3]+ | Alpha-cleavage |

| 57 | [C(CH3)3]+ | Cleavage yielding tert-butyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular skeleton and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration). For this compound, a distinct set of signals would be expected that confirms its unique structure.

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group (C(CH₃)₃) would appear in the upfield region (approx. 0.9 ppm).

The methyl group of the ethyl moiety (CH₂CH₃) would appear as a triplet (approx. 0.9-1.0 ppm) due to coupling with the adjacent methylene (B1212753) protons.

The methylene protons of the ethyl group (CH₂CH₃) would present as a quartet (approx. 1.4-1.6 ppm).

The methylene group adjacent to the tert-butyl group (-CH₂-C(CH₃)₃) would likely appear as a doublet of doublets or a more complex multiplet (approx. 1.3-1.5 ppm).

The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would be a multiplet (approx. 3.5-3.7 ppm), coupled to the protons on adjacent carbons.

The hydroxyl proton (-OH) would appear as a broad singlet, with a chemical shift that can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. Due to its asymmetry, this compound is expected to show eight distinct signals in its proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the electronegativity of attached groups and hybridization.

The carbon bearing the hydroxyl group (C3) would be the most downfield among the sp³ carbons (approx. 75-78 ppm).

The quaternary carbon of the tert-butyl group (C5) would appear around 30-32 ppm.

The three equivalent methyl carbons of the tert-butyl group (C6 and the two methyls at C5) would produce a strong signal around 29-30 ppm.

The remaining methylene (C4) and methyl (C1) and methylene (C2) carbons would have distinct signals in the upfield region of the spectrum. The presence of symmetry in a molecule reduces the number of unique signals, a key principle in spectral interpretation. masterorganicchemistry.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-CH₃) | ~0.9 (t) | ~10 |

| C2 (-CH₂-) | ~1.5 (q) | ~30 |

| C3 (-CHOH-) | ~3.6 (m) | ~76 |

| C4 (-CH₂-) | ~1.4 (m) | ~48 |

| C5 (-C(CH₃)₃) | - | ~31 |

| C6, C5-Me, C5-Me | ~0.9 (s) | ~29 |

| OH | variable (br s) | - |

Note: Predicted values are based on standard chemical shift tables and software; actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that highlights these characteristic vibrations.

For this compound, the most prominent and diagnostic absorption band would be due to the hydroxyl (-OH) group. This appears as a strong, broad peak in the region of 3200–3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. In a very dilute solution where hydrogen bonding is minimized, a sharper, free -OH peak might be observed around 3600 cm⁻¹.

Other key absorptions include:

C-H Stretching: Strong peaks just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.

C-O Stretching: A strong absorption in the 1050–1260 cm⁻¹ region, characteristic of the C-O single bond stretch in a secondary alcohol.

C-H Bending: Vibrations for methyl and methylene groups appear in the 1350–1480 cm⁻¹ region. A peak characteristic of the tert-butyl group may also be visible.

The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for the isomer 2,5-Dimethyl-3-hexanol, which shows these characteristic alcohol and alkane absorptions. nist.gov While the exact peak positions and shapes would differ slightly for this compound due to the different substitution pattern, the key diagnostic regions would be the same.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H Stretch | Alcohol (H-bonded) |

| 2960 - 2850 | C-H Stretch | Alkane (CH₃, CH₂) |

| 1480 - 1350 | C-H Bend | Alkane (CH₃, CH₂) |

| 1260 - 1050 | C-O Stretch | Secondary Alcohol |

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Unlike nominal mass spectrometry which provides integer masses, HRMS can measure mass to several decimal places.

The calculated exact mass of this compound (C8H18O) is 130.135765 Da. nih.gov An HRMS analysis should yield a molecular ion peak (or a protonated molecule, [M+H]⁺, in soft ionization techniques like electrospray ionization) with a mass that matches this theoretical value to within a very small margin of error (typically < 5 ppm). This high accuracy allows for the unambiguous confirmation of the molecular formula, effectively distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Furthermore, HRMS can be coupled with fragmentation techniques (MS/MS) to analyze the exact mass of the fragment ions. This provides definitive elemental formulas for each fragment, lending much greater confidence to the interpretation of fragmentation pathways compared to low-resolution MS. For instance, it could precisely confirm the loss of a C2H5 group versus, for example, the loss of a CHO group, which have very similar integer masses but different exact masses. This level of detail is crucial for differentiating between complex isomers where fragmentation patterns might be similar.

Computational and Theoretical Studies on 5,5 Dimethylhexan 3 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of 5,5-dimethylhexan-3-ol. bohrium.comwiley.com Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p) or larger) are commonly used to perform geometry optimizations, which find the lowest energy arrangement of the atoms in the molecule. scirp.org

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For a secondary alcohol like this compound, the geometry around the chiral carbon (C3) and the bulky tert-butyl group are of particular interest as they dictate the molecule's steric profile.

Table 1: Representative Calculated Geometrical Parameters for a Hindered Secondary Alcohol Moiety (Note: These are typical values for secondary alcohols calculated via DFT and are expected to be representative for this compound. Precise values would require a specific calculation for this molecule.)

| Parameter | Atom(s) Involved | Typical Calculated Value |

| Bond Length | C-O | ~1.43 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Length | C-C (adjacent to C-OH) | ~1.53 - 1.54 Å |

| Bond Angle | C-O-H | ~108 - 109° |

| Bond Angle | C-C-O | ~109 - 111° |

| Dihedral Angle | H-C-O-H | Varies with conformation |

Beyond geometry, quantum chemical calculations elucidate the electronic structure. The distribution of electron density, molecular orbital energies, and the resulting electronic properties can be analyzed. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more readily able to participate in chemical reactions. curtin.edu.au For an alcohol, the HOMO is typically localized on the oxygen atom's lone pairs, making this site nucleophilic and prone to electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.comnih.gov For this compound, MD simulations can reveal its conformational landscape and how it interacts with other molecules in a liquid phase or in solution. rsc.org

MD simulations model the movements of atoms by applying classical mechanics, using a "force field" to describe the potential energy of the system. nih.gov By simulating the molecule in a box of solvent (e.g., water or a non-polar solvent) over nanoseconds or microseconds, researchers can observe how the molecule folds and flexes. mdpi.comnih.gov

Conformational Analysis: The rotation around the C-C single bonds in this compound gives rise to various conformers. MD simulations can map the potential energy surface to identify the most stable (lowest energy) conformations and the energy barriers between them. mdpi.comacs.org For a sterically hindered alcohol, the bulky tert-butyl group significantly restricts the number of accessible conformations compared to a linear alcohol.

Intermolecular Interactions: MD simulations provide detailed insights into non-covalent interactions, which govern the physical properties of the substance. mdpi.com The primary intermolecular interaction for alcohols is hydrogen bonding via the hydroxyl group. Simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometry. The analysis of radial distribution functions (g(r)) from MD trajectories can show the probable distances between different atoms, for instance, between the hydroxyl oxygen of one molecule and the hydroxyl hydrogen of a neighboring molecule, confirming the presence and nature of hydrogen bonding. acs.org In aqueous solutions, MD studies show how the amphiphilic nature of alcohols leads to the formation of clusters or aggregates at certain concentrations. nih.gov

Table 2: Insights from Molecular Dynamics Simulations on Secondary Alcohols in Solution (Based on general findings for secondary and branched alcohols.)

| Simulation Aspect | Information Gained | Relevance to this compound |

| Conformational Sampling | Identifies stable rotamers and transition barriers. | The bulky tert-butyl group would be shown to limit conformational freedom around the C3-C4 bond. |

| Radial Distribution Functions (g(r)) | Provides average distances and coordination numbers for solute-solute and solute-solvent interactions. | Would reveal the structure of the liquid, including hydrogen-bonding distances and the tendency to self-associate. |

| Hydrogen Bond Analysis | Calculates the number, lifetime, and dynamics of hydrogen bonds. | Quantifies the strength and persistence of the hydrogen-bond network, which influences properties like boiling point and viscosity. |

| Solvent Accessible Surface Area (SASA) | Measures the exposure of different parts of the molecule to the solvent. | Would show the hydrophobic nature of the tert-butyl and ethyl groups versus the hydrophilic hydroxyl group. |

Reaction Mechanism Modeling and Transition State Characterization in Relevant Transformations

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions involving alcohols, such as oxidation and dehydration. nih.govresearchgate.net By modeling the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products.

This process involves locating and characterizing the structures of all intermediates and, crucially, the transition states (TS). nih.govcaltech.edu A transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. acs.org

Oxidation: The oxidation of a secondary alcohol like this compound to the corresponding ketone (5,5-dimethylhexan-3-one) is a common transformation. Computational models can be used to study the mechanism of this reaction with various oxidants (e.g., chromium-based reagents or palladium catalysts). researchgate.net DFT calculations can elucidate the step-by-step process, which might involve alcohol coordination to a metal center, deprotonation, and β-hydride elimination. nih.govacs.org The calculated activation energies for different potential pathways can explain the observed product selectivity.

Dehydration: Acid-catalyzed dehydration is another key reaction of alcohols. For a hindered secondary alcohol, this can proceed through different mechanisms, such as E1 or E2. bohrium.comacs.org

E1 Mechanism: Involves the formation of a secondary carbocation intermediate after the protonated hydroxyl group leaves as water. The stability of this carbocation is a key factor.

E2 Mechanism: A concerted process where a base removes a proton from a beta-carbon at the same time the C-O bond breaks.

Quantum chemical calculations can determine the activation barriers for both pathways. By comparing the energies of the E1 and E2 transition states, a prediction can be made about the dominant reaction mechanism under specific conditions. acs.orgresearchgate.net

Table 3: Application of Computational Modeling to Alcohol Reaction Mechanisms

| Reaction Type | Computational Method | Information Obtained |

| Oxidation | DFT (B3LYP) | Stepwise mechanism, transition state geometries, activation energies, role of catalyst. nih.govnih.gov |

| Dehydration | DFT, ab initio | E1 vs. E2 pathway energetics, carbocation intermediate stability, transition state characterization. bohrium.comacs.org |

| Nucleophilic Substitution | DFT, Solvation Models | Transition state structures for SN1/SN2 pathways, free energy profiles in solution. |

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. nih.govbas.bg These models allow for the prediction of properties for new or untested compounds, saving time and experimental resources. kg.ac.rs

The QSPR methodology involves several steps:

Data Set Collection: A set of molecules with known experimental values for a specific property (e.g., boiling point, solubility) is gathered. asocse.org

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These can be based on topology (e.g., connectivity indices), geometry (e.g., surface area), or electronic structure (e.g., dipole moment). acs.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to find the best correlation between a subset of descriptors and the experimental property. asianpubs.orgmdpi.com

Validation: The model's predictive power is tested using cross-validation techniques (like leave-one-out) and by predicting the properties of a separate test set of molecules.

For aliphatic alcohols, QSPR models have been successfully developed for a wide range of properties. acs.orgresearchgate.net Descriptors that often prove important for alcohols include those related to molecular size, branching, and the position and accessibility of the hydroxyl group.

Table 4: Examples of Properties of Aliphatic Alcohols Predicted by QSPR Models

| Property Predicted | Typical Descriptors Used | Reported Model Accuracy (Correlation Coefficient, R) |

| Boiling Point (BP) | Molecular weight, connectivity indices, polarizability effect index. kg.ac.rsacs.org | > 0.99 |

| Water Solubility (log W) | Topological indices, hydrogen bonding descriptors, surface area. nih.govasianpubs.org | ~0.99 |

| n-Octanol-Water Partition Coefficient (log P) | Connectivity indices, alcohol-type parameters. kg.ac.rsmdpi.com | > 0.99 |

| Refractive Index (nD) | Sum of vertex number effect, polarization effect index difference. acs.org | > 0.99 |

| Odor Threshold | Quantum chemical descriptors (e.g., HOMO/LUMO energies), surface area. asocse.org | ~0.76 - 0.87 (R²) |

While a specific QSPR model for this compound may not be published, its properties could be accurately predicted using existing, validated models for branched aliphatic alcohols.

Environmental Fate and Degradation Research Relevant to 5,5 Dimethylhexan 3 Ol

Studies on Bioremediation and Biodegradation Pathways in Environmental Systems

Direct studies on the bioremediation and specific biodegradation pathways of 5,5-Dimethylhexan-3-ol are not extensively documented in publicly available scientific literature. However, the biodegradability of analogous long-chain and branched alcohols has been a subject of research, offering insights into its likely environmental persistence.

Long-chain aliphatic alcohols are generally considered to be readily biodegradable. nih.govepa.govnih.goveuropa.eu Studies on various linear and branched alcohols have demonstrated that microorganisms in soil and water possess the enzymatic machinery to break down these compounds. The initial step in the aerobic biodegradation of alcohols typically involves oxidation to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. This acid can then enter central metabolic pathways, such as the beta-oxidation pathway for fatty acids, and be completely mineralized to carbon dioxide and water. mdpi.com

The presence of branching in the carbon chain, as is the case with this compound, can influence the rate of biodegradation. While some studies suggest that extensive branching may hinder the enzymatic action of microorganisms, leading to slower degradation rates compared to linear analogues, other research indicates that branched alcohols are still susceptible to microbial degradation. exxonmobilchemical.comresearchgate.net For instance, research on branched alcohol ethoxylates has shown a high level of biodegradability. exxonmobilchemical.comresearchgate.net The degradation of tertiary alcohols, such as this compound, may proceed through different initial enzymatic attacks compared to primary or secondary alcohols, potentially involving hydroxylation at other positions on the molecule before cleavage of the carbon skeleton. asm.org

Table 1: General Biodegradation Potential of Structurally Related Alcohols

| Compound Type | General Biodegradation Potential | Influencing Factors |

| Linear Aliphatic Alcohols | Readily Biodegradable | Chain length, solubility |

| Branched Aliphatic Alcohols | Generally Biodegradable | Degree and position of branching, steric hindrance |

| Tertiary Alcohols | Potentially Biodegradable | Specific enzymatic pathways required for initial oxidation |

This table provides a generalized overview based on research on similar compound classes, as specific data for this compound is limited.

Assessment of Environmental Persistence and Mobility

The environmental persistence of a chemical is its ability to remain in the environment without being degraded. It is a function of its resistance to both biotic and abiotic degradation processes. The mobility of a chemical, on the other hand, describes its tendency to move between different environmental compartments (air, water, soil, and biota).

The persistence of this compound will be determined by the rates of its biodegradation and photodegradation. Based on the information for similar branched-chain alcohols, it is not expected to be highly persistent in the environment. nih.govepa.govnih.goveuropa.eu

The mobility of this compound is largely governed by its water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). A higher Kow value suggests a greater tendency to adsorb to soil and sediment and to bioaccumulate in organisms. While specific experimental data for this compound are scarce, estimations based on its structure can be made. Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict these properties when experimental data are unavailable. sustainability-directory.com A study on the adsorption of various aliphatic alcohols on activated carbon suggests that such compounds have an affinity for organic matter, which would reduce their mobility in soil and sediment.

Table 3: Estimated Physicochemical Properties and Environmental Mobility of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Log Kow (XLogP3) | Predicted Environmental Mobility |

| This compound | C8H18O | 130.23 | ~2.6 | Moderate to Low |

| 2,5-Dimethylhexan-3-ol | C8H18O | 130.23 | 2.6 | Moderate to Low |

| 3,5-Dimethylhexan-3-ol | C8H18O | 130.23 | - | Moderate to Low |

Log Kow values are indicative of the potential for a compound to partition between octanol (B41247) (as a surrogate for organic matter) and water. A higher value suggests lower water solubility and higher potential for adsorption to soil and sediment. The XLogP3 value for 2,5-Dimethylhexan-3-ol is from PubChem and is used as an estimate for the structurally similar this compound. The environmental mobility is a qualitative prediction based on these properties.

Future Research Directions in 5,5 Dimethylhexan 3 Ol Chemistry

Exploration of Unconventional and Novel Synthetic Routes

The conventional synthesis of tertiary alcohols often relies on methods like Grignard reactions. For 5,5-dimethylhexan-3-ol, this would typically involve the reaction of a suitable Grignard reagent with 5,5-dimethylhexan-3-one. However, future research will likely focus on more innovative and efficient synthetic strategies.

Enzymatic and Biocatalytic Approaches: The use of biocatalysts, such as ketoreductases, could offer a highly selective and environmentally benign route to chiral alcohols. Research into identifying or engineering enzymes capable of reducing the sterically hindered ketone, 5,5-dimethylhexan-3-one, could provide enantiomerically pure forms of this compound. This approach aligns with the growing demand for sustainable chemical manufacturing. evitachem.comresearchgate.net

Flow Chemistry: Continuous flow reactors are becoming increasingly important for scalable and safe chemical production. researchgate.net Developing a flow-based synthesis for this compound could improve reaction efficiency, minimize byproduct formation, and allow for better control over reaction parameters compared to traditional batch processes.

Catalytic Hydrogenation: While catalytic hydrogenation is a common method for reducing ketones, finding catalysts that are effective for sterically demanding substrates like 5,5-dimethylhexan-3-one is a key challenge. Future work could focus on designing novel metal catalysts, perhaps based on iridium or ruthenium, that can operate under mild conditions with high yields and selectivity.

Deeper Mechanistic Investigations of Its Unique Reactivity Profiles

The tert-butyl group in this compound exerts significant steric hindrance, which profoundly influences its reactivity. A thorough understanding of these steric effects is crucial for predicting and controlling its chemical transformations.

Reaction Kinetics and Intermediates: Detailed kinetic studies of reactions involving this compound, such as dehydration, oxidation, or substitution, are needed. Investigating reaction mechanisms can reveal the stability of intermediates, like the tertiary carbocation that may form during SN1-type reactions. chegg.com The steric bulk is expected to influence the rates and pathways of these reactions compared to less hindered analogs like 3-hexanol.

Computational Modeling: Theoretical and computational studies can provide valuable insights into the transition states and energy profiles of reactions involving this compound. chegg.com Such models can help rationalize experimental observations and guide the design of new reactions and catalysts. For instance, modeling can predict the regioselectivity of elimination reactions or the binding affinity to an enzyme's active site.

Comparative Reactivity Studies: Systematic studies comparing the reactivity of this compound with its structural isomers, such as 2,5-dimethylhexan-3-ol or 3,5-dimethylhexan-3-ol, would illuminate the specific role of the gem-dimethyl group's position on the compound's chemical behavior. chemspider.com

Development of Novel Functionalized Derivatives with Tailored Chemical Properties

The hydroxyl group of this compound serves as a synthetic handle for introducing other functional groups, leading to derivatives with potentially useful properties. Research in this area could unlock applications in materials science, pharmaceuticals, and agriculture.

Pharmaceutical and Agrochemical Intermediates: The introduction of amine or other nitrogen-containing functionalities could create chiral building blocks for synthesizing complex bioactive molecules. vulcanchem.com For example, derivatives like 3-amino-5,5-dimethylhexan-1-ol (B2590954) have shown potential antimicrobial activity. vulcanchem.com Similar derivatization of this compound could yield new candidates for drug discovery programs.

Polymer and Materials Science: Esterification or etherification of the hydroxyl group can produce monomers for polymerization or additives for modifying polymer properties. The bulky t-butyl group could impart unique characteristics such as increased thermal stability or solubility in nonpolar media to the resulting materials.

Flavor and Fragrance Compounds: The structural features of branched alcohols and their derivatives can lead to unique olfactory properties. vulcanchem.com Exploring the synthesis of esters and ethers from this compound could lead to the discovery of new flavor and fragrance compounds.

Integration with Sustainable and Green Chemistry Methodologies for Production and Transformation

Aligning the synthesis and use of this compound with green chemistry principles is a critical future direction. This involves minimizing waste, reducing energy consumption, and using renewable resources.

Use of Greener Solvents: Research into replacing traditional volatile organic solvents with more sustainable alternatives, such as bio-based solvents like p-cymene (B1678584) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), in the synthesis and reactions of this compound is a key goal. researchgate.net

Catalyst Recycling: For syntheses involving metal catalysts, developing methods for efficient catalyst recovery and reuse is essential for both economic and environmental reasons. Immobilizing catalysts on solid supports is one promising strategy.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry. Future research should prioritize reactions such as catalytic additions over less atom-economical substitution reactions that generate stoichiometric byproducts.

Q & A

Q. What are the common synthetic routes for 5,5-Dimethylhexan-3-ol, and how can their efficiency be optimized?

- Methodological Answer : A typical synthesis involves Grignard reactions or catalytic hydrogenation of ketones. For example, reacting 5,5-dimethylhexan-3-one with a reducing agent like sodium borohydride (NaBH₄) in methanol under controlled temperature (0–5°C) yields the alcohol. Optimization includes:

- Catalyst Screening : Testing alternatives like LiAlH₄ for higher selectivity.

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) ensures purity.

Table 1 : Example Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | MeOH | 0–5°C | 75% |

| LiAlH₄ | THF | RT | 82% |

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR shows a triplet for the hydroxyl-bearing carbon (δ 1.2–1.5 ppm) and singlet for dimethyl groups (δ 0.9–1.1 ppm). C NMR confirms branching (quaternary carbon at δ 35–40 ppm).

- IR : Broad O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹).

Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion alignment .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Solvent : Used in asymmetric catalysis due to its steric bulk, enhancing enantioselectivity.

- Intermediate : Converted to esters (via Fischer esterification) or ethers (Williamson synthesis) for fragrance or pharmaceutical precursors .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine H NMR, C NMR, and X-ray crystallography to resolve ambiguities (e.g., overlapping peaks).

- Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .

- Literature Benchmarking : Cross-reference with databases (PubChem, Reaxys) to identify anomalies .

Q. What retrosynthetic strategies are effective for designing novel derivatives of this compound?

- Methodological Answer :

- AI-Driven Tools : Platforms leveraging reaction databases (e.g., Reaxys, Pistachio) propose routes via functional group interconversion (FGI). For example, oxidizing the alcohol to a ketone for subsequent alkylation.

- Branching Analysis : Prioritize disconnections at the tertiary carbon to simplify synthesis .

Q. What methodologies ensure reproducibility in synthesizing this compound under varying laboratory conditions?

- Methodological Answer :

- Standardized Protocols : Document exact molar ratios, solvent purity, and temperature gradients.

- Peer Validation : Collaborative round-robin testing across labs identifies environmental variables (humidity, equipment calibration) affecting yields .05 文献检索Literature search for meta-analysis02:58

Table 2 : Reproducibility Checklist

| Variable | Tolerance |

|---|---|

| Temperature | ±2°C |

| Solvent Purity | ≥99.5% |

| Reaction Time | 24±1 hr |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.